Catechin pentabenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

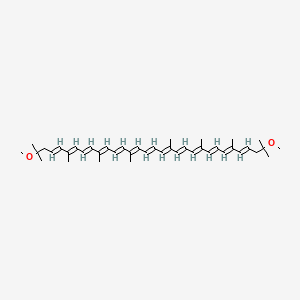

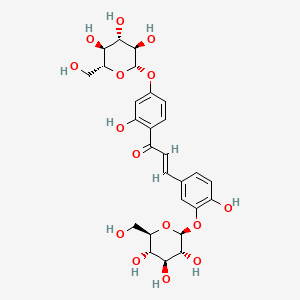

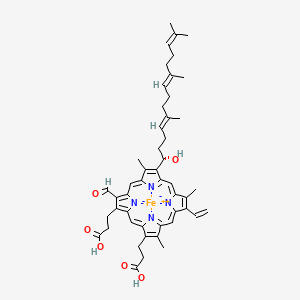

Benzoic acid [(2R,3S)-5,7-dibenzoyloxy-2-(3,4-dibenzoyloxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl] ester is a tannin.

Scientific Research Applications

Chemical Composition of Acacia Catechu Acacia catechu, a Chinese medicinal plant, contains various compounds including catechin. This study highlights the isolation and identification of catechin, among other compounds, from Acacia catechu, emphasizing its significance in traditional Chinese medicine (Li, Wang, Liu, & Chen, 2010).

Anticarcinogenic Properties A study on 3,4,5-Trimethoxybenzoate of catechin (TMBC), a semisynthetic catechin, reveals strong antiproliferative activity against malignant melanoma cells. This research provides insights into the interactions of catechin derivatives with lipid bilayers, suggesting potential applications in cancer treatment (Aranda et al., 2022).

Antioxidant and Antimicrobial Activities Tea polyphenols, particularly catechins, exhibit potent antimicrobial and antioxidant properties. Research on tea infusions, including the analysis of various catechins, underscores their significant impact on human health (Almajano, Carbó, Jimenez, & Gordon, 2008).

Synthesis and Bioevaluation of Catechin Derivatives Systematic synthetic and bioevaluation studies on catechin derivatives, especially focusing on 4-arylchroman-3-ols, highlight the diverse potential applications of catechin in various fields (Devi, Gogoi, Bora, & Das, 2016).

Proteasome Inhibitory Activities The synthesis of a novel catechin derivative from Cistus salvifolius and its evaluation in terms of proteasome inhibition and cytotoxic activities suggest potential therapeutic applications, particularly in relation to green tea's active components (Osanai et al., 2007).

DNA Binding Studies Investigations into the interactions between catechin molecules and nucleic acids, particularly focusing on (–)-epigallocatechin gallate (EGCG), offer insights into the potential binding modes between these ligands and DNA, which could have implications for therapeutic applications (Galindo-Murillo & Cheatham, 2018).

Anticancer Properties of Catechin Derivatives Research on 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) indicates significant antiproliferative activity against cancer cell lines, particularly melanoma. This study explores the action mechanism of catechin derivatives, providing insights into their potential use in cancer therapy (Sánchez-Del-Campo et al., 2008).

Therapeutic Potential in Cardiovascular Disease Catechins, due to their polyphenolic structure, have been studied extensively for their role in the prevention and treatment of cardiovascular disorders. They have shown efficacy in regulating lipid metabolism, protecting vascular endothelium, and reducing blood pressure (Chen et al., 2016).

Insulin Mimetic Impact Catechin isolated from Cassia fistula demonstrated insulin mimetic activities, including hypo-glycemic and glucose oxidizing effects, in Streptozotocin-induced diabetic rats. This indicates its potential as a therapeutic agent for diabetes (Daisy, Balasubramanian, Rajalakshmi, Eliza, & Selvaraj, 2010).

Protective Effects against Cytotoxicity Catechin has been shown to protect human blood cells against cytotoxicity and genotoxicity induced by Pentachlorophenol (PCP), a toxic organochlorine compound. This suggests its potential use in mitigating oxidative damage in human cells (Maheshwari & Mahmood, 2020).

properties

Molecular Formula |

C50H34O11 |

|---|---|

Molecular Weight |

810.8 g/mol |

IUPAC Name |

[(2R,3S)-5,7-dibenzoyloxy-2-(3,4-dibenzoyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] benzoate |

InChI |

InChI=1S/C50H34O11/c51-46(32-16-6-1-7-17-32)56-38-29-41-39(42(30-38)59-48(53)34-20-10-3-11-21-34)31-44(61-50(55)36-24-14-5-15-25-36)45(57-41)37-26-27-40(58-47(52)33-18-8-2-9-19-33)43(28-37)60-49(54)35-22-12-4-13-23-35/h1-30,44-45H,31H2/t44-,45+/m0/s1 |

InChI Key |

RFKGHGMSJVVYTB-YWPUXERESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |

SMILES |

C1C(C(OC2=C1C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-oxo-2-benzo[f][1]benzopyranyl)acetamide](/img/structure/B1238456.png)

![4-(4-Morpholinyl)-3-nitrobenzoic acid 2-[3-(cyanomethyl)-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1238457.png)

![2-[3-(1-Benzotriazolylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1238458.png)

![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)